molecular formula C18H17N5O3 B3019056 (E)-N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-3-(3,4-dimethoxyphenyl)acrylamide CAS No. 1421586-72-2

(E)-N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-3-(3,4-dimethoxyphenyl)acrylamide

Cat. No.: B3019056
CAS No.: 1421586-72-2
M. Wt: 351.366
InChI Key: RNQMZNCURSMSNU-FNORWQNLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-3-(3,4-dimethoxyphenyl)acrylamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazole ring, a pyrimidine ring, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-3-(3,4-dimethoxyphenyl)acrylamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Synthesis of the Pyrimidine Ring: The pyrimidine ring is often formed by the condensation of a β-dicarbonyl compound with guanidine.

    Coupling Reaction: The pyrazole and pyrimidine rings are then coupled together using a suitable linker.

    Formation of the Acrylamide Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-3-(3,4-dimethoxyphenyl)acrylamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

(E)-N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-3-(3,4-dimethoxyphenyl)acrylamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (E)-N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-3-(3,4-dimethoxyphenyl)acrylamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-3-(3,4-dimethoxyphenyl)acrylamide: shares structural similarities with other pyrazole and pyrimidine derivatives.

    Other similar compounds: include (E)-N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-3-(3,4-dimethoxyphenyl)acrylonitrile and (E)-N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-3-(3,4-dimethoxyphenyl)acrylic acid.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. This makes it a valuable compound for various scientific research endeavors.

Properties

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-N-(2-pyrazol-1-ylpyrimidin-5-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O3/c1-25-15-6-4-13(10-16(15)26-2)5-7-17(24)22-14-11-19-18(20-12-14)23-9-3-8-21-23/h3-12H,1-2H3,(H,22,24)/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNQMZNCURSMSNU-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)NC2=CN=C(N=C2)N3C=CC=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)NC2=CN=C(N=C2)N3C=CC=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.